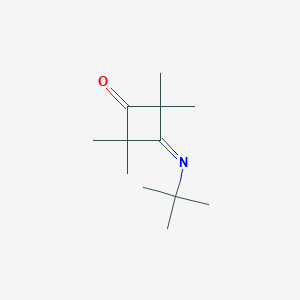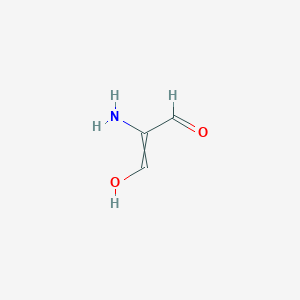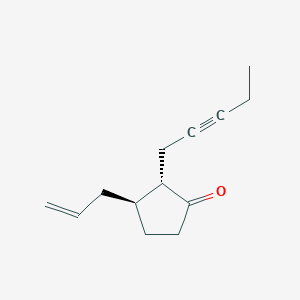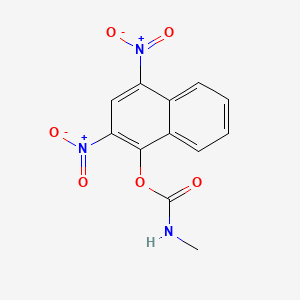
Carbamic acid, methyl-, 2,4-dinitro-1-naphthyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Carbamic acid, methyl-, 2,4-dinitro-1-naphthyl ester is a chemical compound known for its unique structure and properties. It belongs to the class of carbamate esters, which are widely used in various industrial and scientific applications. This compound is characterized by the presence of a carbamic acid esterified with a 2,4-dinitro-1-naphthyl group, making it a significant molecule in organic chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, methyl-, 2,4-dinitro-1-naphthyl ester typically involves the reaction of methyl carbamate with 2,4-dinitro-1-naphthol. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure the formation of the desired ester. The process can be summarized as follows:
Starting Materials: Methyl carbamate and 2,4-dinitro-1-naphthol.
Catalyst: A suitable acid or base catalyst.
Reaction Conditions: Controlled temperature and pressure to facilitate the esterification reaction.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures in place. The industrial production typically includes:
Batch or Continuous Reactors: Depending on the scale of production.
Purification Steps: Including crystallization and filtration to obtain the pure compound.
Quality Control: Ensuring the product meets the required specifications.
化学反応の分析
Types of Reactions
Carbamic acid, methyl-, 2,4-dinitro-1-naphthyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water, yielding carbamic acid and 2,4-dinitro-1-naphthol.
Reduction: The nitro groups can be reduced to amino groups using suitable reducing agents.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Reducing agents such as hydrogen gas with a catalyst or metal hydrides.
Substitution: Nucleophiles such as amines or alcohols.
Major Products
Hydrolysis: Carbamic acid and 2,4-dinitro-1-naphthol.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted carbamates.
科学的研究の応用
Carbamic acid, methyl-, 2,4-dinitro-1-naphthyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of pesticides and other industrial chemicals.
作用機序
The mechanism of action of carbamic acid, methyl-, 2,4-dinitro-1-naphthyl ester involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by forming stable complexes with them. The nitro groups play a crucial role in its reactivity, allowing it to participate in redox reactions and other biochemical processes.
類似化合物との比較
Similar Compounds
Carbaryl: Another carbamate ester with similar structural features but different applications.
Methyl carbamate: A simpler ester used as a starting material for various syntheses.
2,4-Dinitrophenylhydrazine: Shares the nitro group but has different chemical properties.
Uniqueness
Carbamic acid, methyl-, 2,4-dinitro-1-naphthyl ester is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
特性
CAS番号 |
63982-51-4 |
|---|---|
分子式 |
C12H9N3O6 |
分子量 |
291.22 g/mol |
IUPAC名 |
(2,4-dinitronaphthalen-1-yl) N-methylcarbamate |
InChI |
InChI=1S/C12H9N3O6/c1-13-12(16)21-11-8-5-3-2-4-7(8)9(14(17)18)6-10(11)15(19)20/h2-6H,1H3,(H,13,16) |
InChIキー |
NKULZUFWPVMHTQ-UHFFFAOYSA-N |
正規SMILES |
CNC(=O)OC1=C(C=C(C2=CC=CC=C21)[N+](=O)[O-])[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


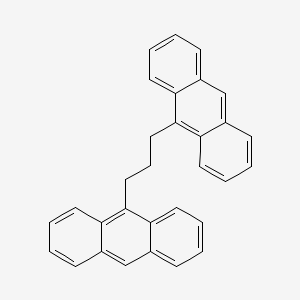
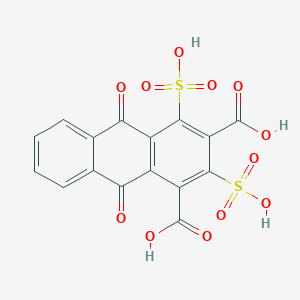
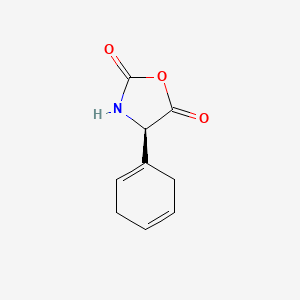

![9,9'-[Oxybis(methylene)]dianthracene](/img/structure/B14506460.png)
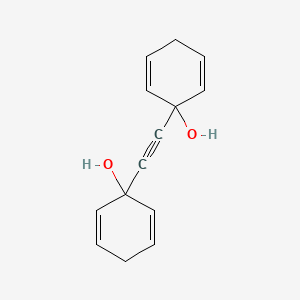
![3,6-Dichloro-2-phenyl-2H-pyrazolo[3,4-B]quinoline](/img/structure/B14506469.png)
![2-[3-(5-Chlorothiophene-2-carbonyl)phenoxy]-2-methylpropanoic acid](/img/structure/B14506475.png)
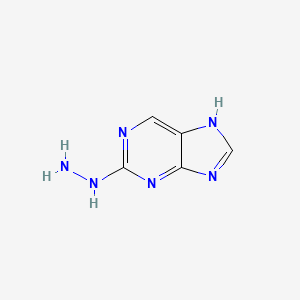
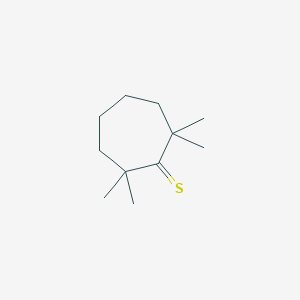
![Naphtho[1,8-cd]-1,2-thiaselenole](/img/structure/B14506496.png)
